![molecular formula C17H12Cl2N6O B2928671 1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892777-95-6](/img/structure/B2928671.png)
1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H12Cl2N6O and its molecular weight is 387.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized, showing good to moderate activities against tested microorganisms. This highlights the compound's potential application in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007, Molecules).
Photoinduced Molecular Rearrangements
The photochemistry of some 1,2,4-oxadiazoles was studied in the presence of nitrogen nucleophiles, leading to the formation of 1,2,4-triazoles, indazoles, and benzimidazoles. This research opens avenues for understanding photoinduced reactions and synthesizing novel compounds through molecular rearrangements (S. Buscemi, N. Vivona, T. Caronna, 1996, Journal of Organic Chemistry).
Novel Synthesis Methods
An efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives was developed using a one-pot, four-component condensation reaction. This approach provides an alternative method to the synthesis of fully substituted 1,3,4-oxadiazole derivatives, suggesting potential for creating diverse molecular structures for various applications (A. Ramazani, A. Rezaei, 2010, Organic Letters).
Antimicrobial Evaluation of Mannich Bases
A series of Mannich bases bearing the 1,3,4-oxadiazoline ring system were synthesized and screened for their antimicrobial activities. Some compounds exhibited promising activities, indicating their potential in antimicrobial therapy (D. JagadeeshPrasad, B. S. Holla, N. Kumari, K. Laxmana, Kumara Chaluvaiah, 2015, International Journal of Advanced Research in Chemical Science).
Bipolar Molecules for Organic Light-Emitting Diodes
Research into bipolar molecules for use in organic light-emitting diodes (OLEDs) demonstrated the synthesis of compounds with excellent thermal stability and good solubility, making them suitable for solution-processed OLEDs. This highlights potential applications in the development of highly efficient, single-layer OLEDs (Z. Ge, T. Hayakawa, S. Ando, M. Ueda, T. Akiike, H. Miyamoto, Toru Kajita, M. Kakimoto, 2008, Chemistry of Materials).
properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O/c1-9-12(19)3-2-4-13(9)25-15(20)14(22-24-25)17-21-16(23-26-17)10-5-7-11(18)8-6-10/h2-8H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFDAQABUJCKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
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